molecular formula C9H11Cl2NO B13044866 (1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL

Cat. No.: B13044866
M. Wt: 220.09 g/mol
InChI Key: STYDCQMXBCWDBR-SSDLBLMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. The compound’s structure includes an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate through the reaction of 2,5-dichlorobenzaldehyde with the chiral amine under acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to form the corresponding amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals, where its chiral properties are advantageous.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL

Uniqueness

(1S,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of two chlorine atoms on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

STYDCQMXBCWDBR-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=CC(=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.